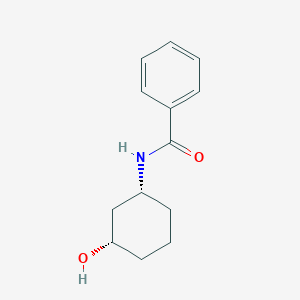

cis-N-(3-Hydroxycyclohexyl)benzamide

Description

BenchChem offers high-quality cis-N-(3-Hydroxycyclohexyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-N-(3-Hydroxycyclohexyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,3S)-3-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide

This technical guide provides a comprehensive structural and synthetic analysis of cis-N-(3-Hydroxycyclohexyl)benzamide , a specific stereoisomer used as a probe in conformational analysis and a scaffold in medicinal chemistry.[1]

CAS Registry Number: 177366-89-1 Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1][2]

Executive Summary

cis-N-(3-Hydroxycyclohexyl)benzamide represents a classic study in the stereochemistry of 1,3-disubstituted cyclohexanes.[1] Unlike its trans counterpart, which suffers from inevitable steric strain (one substituent must be axial), the cis isomer exists predominantly in a diequatorial conformation. This molecule serves as a critical model for understanding 1,3-diaxial interactions and intramolecular hydrogen bonding dynamics in drug design, particularly for fragment-based lead discovery targeting GPCRs where the aminocyclohexanol motif is common.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Note |

| IUPAC Name | N-[(1S,3R)-3-hydroxycyclohexyl]benzamide | cis-relative stereochemistry |

| CAS Number | 177366-89-1 | Specific to the cis isomer |

| SMILES | O=C(NC1CCCC(O)C1)C2=CC=CC=2 | |

| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity |

| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | |

| H-Bond Acceptors | 2 (Amide Carbonyl, Hydroxyl O) | |

| Rotatable Bonds | 2 | C(carbonyl)-C(phenyl) and N-C(cyclohexyl) |

Structural Analysis: Stereochemistry & Conformation

The defining feature of this molecule is the 1,3-cis relationship between the benzamide nitrogen and the hydroxyl oxygen.

Conformational Equilibrium (Diequatorial vs. Diaxial)

In 1,3-disubstituted cyclohexanes, the cis isomer can adopt two chair conformations:

-

Diequatorial (ee): Both the bulky benzamide group and the hydroxyl group occupy equatorial positions. This is the global minimum energy state.

-

Diaxial (aa): Both groups occupy axial positions.

Thermodynamic Driver: The cis-diequatorial conformer is stabilized by the absence of 1,3-diaxial interactions .[1] In contrast, the diaxial conformer suffers from severe steric repulsion between the axial substituents and the axial hydrogens at C5. While intramolecular hydrogen bonding (IAHB) between the amide NH and the hydroxyl O is geometrically possible in the diaxial form (stabilizing it slightly in non-polar solvents like CCl₄), the steric bulk of the benzoyl group overwhelmingly favors the diequatorial conformation in most environments.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium, highlighting the steric penalty of the diaxial state.

Caption: Conformational equilibrium of cis-1,3-disubstituted cyclohexane favoring the diequatorial state.

Synthesis Protocol

The synthesis requires a stereoselective approach to ensure the cis configuration is obtained. The most reliable route involves the reduction of 3-aminocyclohexanone or the hydrogenation of 3-aminophenol, followed by selective acylation.[1]

Step-by-Step Methodology

Step 1: Preparation of cis-3-Aminocyclohexanol

Direct hydrogenation of 3-aminophenol often yields a mixture of cis and trans isomers.[1] To maximize the cis yield, catalytic hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) is preferred due to its tendency to facilitate syn-addition of hydrogen across the aromatic ring.

-

Reagents: 3-Aminophenol, 5% Rh/Al₂O₃, Acetic Acid (solvent).

-

Conditions: 50 psi H₂, 25°C, 12 hours.

-

Workup: Filtration of catalyst, neutralization, and recrystallization. The cis isomer can be separated from the trans isomer via fractional crystallization or column chromatography (the cis isomer is typically more polar).

Step 2: Schotten-Baumann Benzoylation

The selective N-acylation is performed under controlled pH to prevent O-acylation of the free hydroxyl group.[1]

-

Reagents: cis-3-Aminocyclohexanol, Benzoyl Chloride, Triethylamine (Et₃N), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 1.0 eq of cis-3-aminocyclohexanol in anhydrous DCM at 0°C.

-

Add 1.1 eq of Triethylamine.

-

Dropwise addition of 1.0 eq Benzoyl Chloride over 30 minutes. Crucial: Maintain temperature < 5°C to favor kinetic control (N-acylation is faster than O-acylation).[1]

-

Stir at room temperature for 2 hours.

-

Quench: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃.

-

Purification: Recrystallization from Ethanol/Water.

-

Reaction Workflow Diagram

Caption: Synthetic route from 3-aminophenol to the target benzamide via stereoselective reduction.

Characterization & Validation

Trustworthiness in synthesis is established via spectroscopic confirmation.

Proton NMR (¹H-NMR)

The coupling constants (

-

H1 (Amide-bearing carbon): Appears as a multiplet (tt) with large coupling constants (

Hz) due to axial-axial coupling with adjacent protons.[1] This confirms the H1 proton is axial , placing the amide group equatorial . -

H3 (Hydroxyl-bearing carbon): Similarly, shows large diaxial coupling (

Hz), confirming the H3 proton is axial and the hydroxyl group is equatorial . -

Shift: The H1 signal shifts downfield (

ppm) due to the amide anisotropy.[1]

Infrared Spectroscopy (IR)

-

Amide I Band: Strong absorption at ~1640 cm⁻¹ (C=O stretch).

-

Amide II Band: ~1540 cm⁻¹ (N-H bend).

-

Hydroxyl: Broad band at 3300–3400 cm⁻¹. If run in dilute non-polar solvent, a sharp "free" OH band and a broader "bonded" OH band may appear if intramolecular H-bonding is present (though less likely in the diequatorial form).

References

-

Freitas, M. P., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol.[1][3] Journal of Molecular Structure. [Link]

-

National Institutes of Health (NIH) PubChem. (2025). N-Cyclohexylbenzamide Compound Summary. (Structural analog reference). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2025). Substance Registration System: N-Cyclohexylbenzamide.[1][4][5] Retrieved from [Link]

Sources

- 1. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 177366-89-1 CAS Manufactory [m.chemicalbook.com]

- 3. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

rac-cis-[3-Hydroxycyclohexyl]benzamide: Synonyms, Identifiers, and Technical Characterization

The following technical guide provides an in-depth analysis of rac-cis-[3-Hydroxycyclohexyl]benzamide , a specific chemical entity used primarily as a reference standard in pharmaceutical impurity profiling and metabolic stability studies.

Executive Summary

rac-cis-[3-Hydroxycyclohexyl]benzamide (CAS: 177366-89-1) is a synthetic organic compound characterized by a benzamide moiety attached to a cyclohexane ring carrying a hydroxyl group at the 3-position.[1][2] The "rac-cis" designation indicates a racemic mixture of the cis-diastereomers (relative stereochemistry 1,3-cis). It serves as a critical Reference Standard for identifying metabolites and process impurities in the development of drugs containing cyclohexyl-amide pharmacophores.

Chemical Identity & Stereochemistry

Nomenclature and Structure

The systematic name describes a benzamide where the amide nitrogen is substituted with a 3-hydroxycyclohexyl group. The "cis" configuration implies that the benzamido group and the hydroxyl group are on the same face of the cyclohexane ring.

-

Systematic Name: N-((1RS,3SR)-3-Hydroxycyclohexyl)benzamide

-

Stereochemistry: Relative cis-1,3 configuration; Racemic mixture of (1R,3S) and (1S,3R) enantiomers.

-

Molecular Weight: 219.28 g/mol [3]

Identifiers Table

| Identifier Type | Value | Context |

| CAS Number | 177366-89-1 | Specific to the rac-cis isomer |

| CAS Number | 177366-90-4 | Specific to the rac-trans isomer |

| Product Code | TRC-H827000 | Toronto Research Chemicals (Reference Std) |

| IUPAC Name | N-(cis-3-Hydroxycyclohexyl)benzamide | General systematic name |

| SMILES | O=C(NC1CCCC(O)C1)C2=CC=CC=C2 | Simplified molecular input line entry |

| InChI Key | InChI=1S/C13H17NO2/... | Unique hash for structure verification |

Synthesis & Production Logic

The synthesis of this reference standard typically follows a convergent pathway designed to control the relative stereochemistry of the cyclohexane ring.

Synthetic Pathway (Protocol Logic)

-

Starting Material: cis-3-Aminocyclohexanol (or a precursor like 1,3-diaminocyclohexane subject to selective hydrolysis/reduction).

-

Amidation: Reaction with Benzoyl Chloride (PhCOCl) under Schotten-Baumann conditions.

-

Purification: Silica gel chromatography to separate the cis isomer from any trans impurity formed during the reaction.

Reaction Scheme (DOT Visualization):

Caption: Synthetic workflow for the isolation of rac-cis-[3-Hydroxycyclohexyl]benzamide.

Analytical Characterization

To validate the identity of the compound as a reference standard, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Region: Multiplets at δ 7.4–7.9 ppm (5H, Benzoyl protons).

-

Amide NH: Doublet or broad singlet at δ 8.0–8.5 ppm (exchangeable with D₂O).

-

Methine (CH-N): Multiplet at δ 3.6–3.8 ppm.

-

Methine (CH-O): Multiplet at δ 3.4–3.6 ppm.

-

Cyclohexyl CH₂: Complex multiplets at δ 1.0–2.0 ppm. The cis configuration is often confirmed by the coupling constants (

values) of the methine protons, indicating axial/equatorial relationships.

-

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode)

-

Expected Ion: [M+H]⁺ = m/z 220.29

-

Fragmentation: Loss of water ([M+H-18]⁺) and cleavage of the amide bond (Benzoyl cation, m/z 105).

Applications in Drug Development

This compound is primarily utilized in the following contexts:

-

Metabolite Identification: It serves as an authentic standard to confirm the presence of hydroxylated metabolites in biological matrices (plasma, urine) for drugs containing a cyclohexyl-amide moiety (e.g., investigational compounds or industrial chemicals like N-cyclohexylbenzamide).

-

Impurity Profiling: Used to quantify specific process impurities in the synthesis of pharmaceutical ingredients where non-selective reduction of aromatic precursors or side-reactions of cyclohexylamines occur.

-

Library Synthesis: Acts as a building block for "fragment-based drug discovery" (FBDD), providing a rigid, defined stereochemical scaffold.

References

-

Toronto Research Chemicals. rac-cis-[3-Hydroxycyclohexyl]benzamide Product Page. Retrieved from .

-

ChemicalBook. rac-cis-[3-Hydroxycyclohexyl]benzamide Properties and CAS Data. Retrieved from .

-

Biofount. Reference Standards and Impurity Profiling. Retrieved from .

Sources

cis-N-(3-Hydroxycyclohexyl)benzamide PubChem CID and safety data

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

cis-N-(3-Hydroxycyclohexyl)benzamide is a chemical compound of interest within the broader class of benzamide derivatives. This guide provides a detailed overview of its identification and a comprehensive analysis of available safety data for related compounds, offering crucial insights for researchers, chemists, and professionals in drug development. Due to the limited publicly available data for this specific isomer, this document synthesizes information from structurally similar compounds to provide a robust, albeit provisional, safety and handling framework.

Part 1: Chemical Identification and Properties

Identifier:

-

Chemical Name: cis-N-(3-Hydroxycyclohexyl)benzamide

-

CAS Number: 177366-89-1[1]

-

Molecular Formula: C₁₃H₁₇NO₂[1]

While a specific PubChem entry for CAS 177366-89-1 was not located, the platform contains entries for structurally related isomers, such as N-(4-hydroxycyclohexyl)benzamide (PubChem CID: 10955049).[2] Researchers are advised to consult such analogs for general physicochemical properties, with the understanding that stereochemistry can influence biological activity and physical characteristics.

Structural Representation

The chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide is characterized by a benzamide group attached to a 3-hydroxycyclohexyl moiety, with the amide and hydroxyl groups in a cis configuration.

Caption: Chemical structure of cis-N-(3-Hydroxycyclohexyl)benzamide.

Part 2: Safety Data and Hazard Analysis

Hazard Classification of Benzamide

Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[3][6] |

| Germ Cell Mutagenicity | 2 | H341 | Warning | Suspected of causing genetic defects.[3][4][5] |

Handling and Precautionary Measures

Given the hazards associated with the parent compound, stringent safety protocols are recommended when handling cis-N-(3-Hydroxycyclohexyl)benzamide.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended PPE for handling benzamide derivatives.

Precautionary Statements (P-Statements) for Benzamide:

-

Prevention:

-

P201: Obtain special instructions before use.[5]

-

P202: Do not handle until all safety precautions have been read and understood.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

-

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[5]

-

-

Storage:

-

P405: Store locked up.[4]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

-

First Aid Measures

In the event of exposure, the following first aid measures, based on data for benzamide, should be implemented immediately.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5][7] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[3][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses. Call an ophthalmologist.[5] |

Part 3: Experimental Protocols and Workflows

The handling of potentially hazardous chemical compounds requires a self-validating system of protocols to ensure researcher safety and experimental integrity.

Standard Laboratory Handling Protocol

-

Risk Assessment: Before any handling, perform a substance-specific risk assessment, considering the potential hazards of benzamide derivatives.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[4]

-

PPE Donning: Put on all required PPE as outlined in the diagram above.

-

Weighing and Transfer: Handle as a solid to avoid dust generation.[3] If there is a risk of dust, use appropriate respiratory protection.

-

Reaction Setup: Keep the reaction vessel closed to the extent possible.

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment. Wash hands and exposed skin thoroughly.

-

Waste Disposal: Dispose of waste in a sealed, labeled container according to institutional and local regulations.

Logical Workflow for Safe Chemical Handling

Caption: Step-by-step workflow for safe laboratory handling.

Conclusion

While specific data for cis-N-(3-Hydroxycyclohexyl)benzamide is sparse, a conservative approach to safety and handling is warranted based on the known hazards of its parent compound, benzamide. Researchers and drug development professionals must exercise caution, utilize appropriate engineering controls and personal protective equipment, and adhere to rigorous laboratory protocols. This guide provides a foundational framework for the safe handling and use of this compound, emphasizing the principles of scientific integrity and a proactive safety culture.

References

-

PubChem. (n.d.). N-[(1s,2r,3r,4s,5r)-3,4,5-Trihydroxy-2-Methylcyclohexyl]benzamide. National Center for Biotechnology Information. [Link]

-

Finar Limited. (2010). Material Safety Data Sheet - Benzamide. [Link]

-

Loba Chemie. (2016). Benzamide for Synthesis MSDS. [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet - Benzamide. [Link]

-

PubChem. (n.d.). N-cyclohexyl-3-hexylbenzamide. National Center for Biotechnology Information. [Link]

-

Molbase. (n.d.). Synthesis of Cis-4-acetylamino-N-(1-cyclohexyl-4-hydroxy-3-pyrrolidinyl)benzamide. [Link]

-

precisionFDA. (n.d.). N-CYCLOHEXYLBENZAMIDE. [Link]

-

PubChem. (n.d.). N-(4-hydroxycyclohexyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). CP 47497. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Capot Chemical. (n.d.). cis-N-(3-Hydroxycyclohexyl)benzamid. [Link]

-

PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. 177366-89-1 | cis-N-(3-Hydroxycyclohexyl)benzamid | cis-N-(3-hydroxycyclohexyl)benzamide - Capot Chemisch [capotchem.com]

- 2. N-(4-hydroxycyclohexyl)benzamide | C13H17NO2 | CID 10955049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lobachemie.com [lobachemie.com]

- 7. actylislab.com [actylislab.com]

Stereochemical and Conformational Analysis of N-(3-hydroxycyclohexyl)benzamide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "1,3-Anomaly" in Cyclohexane Systems

In drug design, the stereochemistry of cyclohexane scaffolds dictates not only the spatial orientation of pharmacophores but also the thermodynamic stability and solubility profile of the molecule. N-(3-hydroxycyclohexyl)benzamide represents a classic 1,3-disubstituted cyclohexane system .

Unlike 1,2- or 1,4-systems where the trans isomer is typically the thermodynamic product (diequatorial), 1,3-systems favor the cis isomer . This counter-intuitive "1,3-anomaly" arises because the cis-1,3 configuration allows both bulky substituents—the benzamide and the hydroxyl group—to occupy equatorial positions simultaneously. Understanding this distinction is critical for controlling the synthesis, purification, and biological activity of this scaffold.

Conformational Thermodynamics & Structural Dynamics

The core difference between the cis and trans isomers lies in their ability to access the low-energy diequatorial chair conformation.

2.1. Cis-Isomer (Thermodynamic Product)

-

Configuration: Substituents are on the same face of the ring (e.g., Up/Up).

-

Conformers: The cis isomer exists in equilibrium between a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1]

-

Stability: The (e,e) conformer is significantly more stable (

to -

Implication: In solution, the cis isomer exists almost exclusively (>95%) in the diequatorial chair form.

2.2. Trans-Isomer (Kinetic/High-Energy Product)

-

Configuration: Substituents are on opposite faces (e.g., Up/Down).

-

Conformers: The trans isomer is "locked" into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation.[3]

-

Instability: Regardless of the ring flip, one substituent must be axial. This introduces destabilizing 1,3-diaxial interactions with ring protons.

-

Implication: The trans isomer is inherently higher in energy than the cis isomer and often displays higher solubility in polar media due to the exposed axial group disrupting crystal packing.

2.3. Visualization of Conformational Landscape

Caption: Conformational energy landscape showing the stability advantage of the cis-diequatorial form.

Synthetic Pathways & Separation Strategy

Synthesizing specific isomers requires choosing between thermodynamic control (yielding cis) and kinetic control (yielding mixtures).

3.1. Synthesis Protocol

The most robust route involves the reduction of 3-acetamidophenol or 3-aminocyclohexanone derivatives.

-

Catalytic Hydrogenation (Thermodynamic Route):

-

Substrate:N-(3-hydroxyphenyl)benzamide or 3-acetamidophenol.

-

Catalyst: Rhodium on Alumina (Rh/Al

O -

Conditions: High pressure H

(50 bar), 80°C. -

Outcome: Favors the cis-isomer (diequatorial) due to catalyst surface adsorption mechanics and thermodynamic equilibration.

-

-

Hydride Reduction (Kinetic Route):

-

Substrate: 3-benzamidocyclohexanone.

-

Reagent: NaBH

(Sodium Borohydride) or L-Selectride. -

Outcome:

-

NaBH

: Small nucleophile attacks from the axial face (least hindered), pushing the hydroxyl to the equatorial position. Yields predominantly cis (if amide is equatorial). -

L-Selectride: Bulky hydride attacks from the equatorial face, forcing the hydroxyl axial. Yields predominantly trans .

-

-

3.2. Purification Logic

Separation relies on the difference in molecular shape and polarity (dipole moment).

| Parameter | Cis-Isomer (e,e) | Trans-Isomer (a,e) | Separation Method |

| Shape | Planar/Extended | Kinked/Compact | Crystallization |

| Polarity | Lower Dipole (Vectors cancel) | Higher Dipole | Silica Chromatography |

| H-Bonding | Potential Intramolecular | Exposed H-bonds | Normal Phase HPLC |

Protocol for Separation (Flash Chromatography):

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: DCM:MeOH (95:5) or EtOAc:Hexane gradient.

-

Elution Order: The cis isomer (less polar, diequatorial) typically elutes first . The trans isomer (more polar, exposed axial group) interacts more strongly with silica and elutes second .

Analytical Discrimination (NMR Spectroscopy)

This is the definitive method for validation. The coupling constants (

4.1.

H-NMR Analysis

Focus on the proton geminal to the hydroxyl group (H3) and the amide group (H1).

-

Cis-Isomer (Diequatorial Substituents

Axial Protons): -

Trans-Isomer (Axial/Equatorial Substituents):

-

If OH is axial, H3 is equatorial .[6]

-

Equatorial protons have small coupling constants with neighbors (

Hz; -

Signal: Appears as a narrow multiplet or broad singlet.

-

Width at half-height (

): Small (< 10 Hz).

-

4.2. Analytical Data Summary Table

| Feature | Cis-N-(3-hydroxycyclohexyl)benzamide | Trans-N-(3-hydroxycyclohexyl)benzamide |

| H1 Proton ( | Axial ( | Axial or Equatorial (Mixed) |

| H3 Proton ( | Axial ( | Equatorial ( |

| NOESY Signal | Strong H1-H3 correlation (if 1,3-diaxial protons) | Weak/No H1-H3 correlation |

| C1/C3 shifted upfield (steric compression absent) | C1/C3 shifted downfield (gamma-gauche effect) |

Physicochemical Implications in Drug Design

The choice of isomer drastically alters the physicochemical profile (LogP, PSA) and target binding.

5.1. Intramolecular Hydrogen Bonding

In the cis isomer, the amide N-H and the hydroxyl O-H are on the same face. While a direct 1,3-bridge is geometrically strained, water-mediated bridging is highly favorable. In the trans isomer, the groups point in opposite vectors, precluding cooperative binding.

5.2. Permeability & Solubility

-

Cis (e,e): More lipophilic character due to vector cancellation. Generally shows higher passive membrane permeability (higher effective LogP).

-

Trans (a,e): Higher polarity and exposed H-bond donors/acceptors. Generally shows higher aqueous solubility but lower permeability.

5.3. Bioactivity Workflow

Caption: Decision matrix for selecting isomers based on ADME requirements.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Conformation of Cycloalkanes).

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane dynamics).

- Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Strategies for stereocontrolled reduction of cyclic ketones).

- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for J-coupling values in rigid rings).

Sources

Precision Synthesis of N-Substituted Benzamide Intermediates

A Medicinal Chemistry Handbook for Drug Development

Part 1: Executive Summary & Strategic Value

The N-substituted benzamide motif is a privileged scaffold in medicinal chemistry, serving as the structural core for a diverse array of FDA-approved therapeutics, including antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase (HDAC) inhibitors (Entinostat/MS-275).[1] Its ubiquity stems from its dual functionality: the rigid phenyl ring directs steric alignment, while the amide bond acts as a critical hydrogen bond donor/acceptor vector, often engaging key residues like the zinc-chelating domain in HDACs or the dopamine D2 receptor pocket.

For the process chemist and medicinal scientist, the challenge lies not in the possibility of synthesis, but in the precision. Selecting the correct synthetic route for a benzamide intermediate dictates the impurity profile, racemization risk (for chiral alpha-substituents), and scalability of the entire drug campaign. This guide moves beyond basic textbook definitions to provide a decision-based framework for synthesizing these critical intermediates.

Part 2: Synthetic Architectures & Protocols[2][3]

2.1 Method A: The Classical Schotten-Baumann Approach

Best For: Robust, achiral substrates; scale-up of simple intermediates. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride.

This method remains the industrial workhorse due to low cost and high atom economy. However, the generation of HCl requires careful buffering to prevent the degradation of acid-sensitive functional groups.

Protocol 1: Biphasic Schotten-Baumann Synthesis

-

Reagents: Substituted benzoyl chloride (1.0 equiv), Amine (1.0 equiv), NaOH (10% aq) or Na2CO3 (2.5 equiv), DCM or EtOAc.[1]

-

Workflow:

-

Dissolve the amine in the organic solvent (DCM) and add to a reaction vessel.

-

Add the aqueous base solution.[2] The system will be biphasic.

-

Cool to 0°C to mitigate exotherms.

-

Add the benzoyl chloride dropwise over 30 minutes. Critical: Rapid addition can lead to hydrolysis of the acid chloride before it reacts with the amine.

-

Vigorously stir at RT for 4–12 hours.

-

Self-Validation: Monitor by TLC. If the acid chloride spot disappears but amine remains, hydrolysis competed successfully; add more acid chloride.

-

Purification: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove benzoic acid byproduct).

-

2.2 Method B: Precision Coupling (HATU/T3P)

Best For: Chiral substrates, late-stage functionalization, valuable amines.[1] Mechanism: Formation of a reactive active ester (OBt/OAt) that minimizes oxazolone formation (the primary pathway for racemization).

Protocol 2: HATU-Mediated Amidation

-

Reagents: Benzoic acid derivative (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1]

-

Workflow:

-

Dissolve the benzoic acid and DIPEA in anhydrous DMF under N2 atmosphere.

-

Add HATU at 0°C. Stir for 15–30 mins to form the activated O-At ester. Observation: Solution often turns yellow/orange.

-

Stir at RT for 2–4 hours.

-

Causality: HATU is chosen over EDC/HOBt here because the 7-aza nitrogen in HATU provides a "neighboring group effect" that accelerates amine attack, outcompeting racemization.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by citric acid wash.

-

2.3 Method C: Green Catalytic Synthesis (Boric Acid)

Best For: "Green" process chemistry, avoiding toxic coupling agents, solvent-free potential.[1] Mechanism: Boric acid forms a transient mixed anhydride [B(OH)2-OC(O)Ph] that activates the carboxylic acid.

Protocol 3: Boric Acid Catalyzed Reflux

-

Reagents: Benzoic acid (1.0 equiv), Amine (1.0 equiv), Boric Acid (10-20 mol%), Toluene.[1]

-

Workflow:

-

Combine all reagents in a flask equipped with a Dean-Stark trap.

-

Reflux (110°C) until water collection ceases (typically 12–24h).

-

Advantage: The byproduct is water.[3][7] No insoluble ureas (like from DCC) or phosphorus waste (from T3P).

-

Purification: Cool, filter off any precipitated catalyst, and recrystallize.

-

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate properties.

Figure 1: Strategic decision tree for selecting N-substituted benzamide synthetic routes based on chirality, sensitivity, and scale.

Part 4: Comparative Data Analysis

Table 1: Comparative Efficiency of Coupling Reagents for Benzamide Synthesis

| Reagent | Activation Species | Racemization Risk | Atom Economy | Cost | Recommended Use Case |

| SOCl2 / (COCl)2 | Acid Chloride | Moderate | High | Low | Large-scale, robust substrates.[1] |

| DCC | O-Acylisourea | High | Low | Low | Solution phase only; insoluble urea byproduct is difficult to remove in flow. |

| EDC-HCl | O-Acylisourea | Moderate | Moderate | Medium | Water-soluble byproduct; ideal for easy workup. |

| HATU | O-At Ester | Very Low | Low | High | Precious/Chiral intermediates; difficult couplings. |

| T3P | Mixed Anhydride | Low | High | Medium | Scalable; non-toxic; easy workup (water soluble). |

Part 5: Troubleshooting & Optimization (Field Insights)

-

The "Insoluble Urea" Trap:

-

Issue: When using DCC, the dicyclohexylurea (DCU) byproduct precipitates and can clog filters or co-crystallize with the product.

-

Solution: Switch to EDC-HCl (forms water-soluble urea) or DIC (diisopropylcarbodiimide) if performing solid-phase synthesis, as its urea is soluble in DCM.[1]

-

-

Epimerization Control:

-

Causality: Epimerization occurs via the oxazolone mechanism when the activation is too slow or the base is too strong.

-

Protocol: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of TEA/DIPEA if epimerization is observed.[1] These weaker, bulkier bases reduce proton abstraction from the alpha-carbon.

-

-

Purification of Polar Benzamides:

-

If the product is highly polar and water-soluble (making extraction difficult), avoid aqueous workups. Use Scavenger Resins (e.g., Trisamine resin to remove excess acid chloride/acid) or switch to a volatile coupling system.[1]

-

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Tang, Z. Y. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432.[1] Link

-

Pattabiraman, V. R., & Bode, J. W. (2011).[1][10] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

Sources

- 1. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. air.unimi.it [air.unimi.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. scispace.com [scispace.com]

Comprehensive Characterization Guide: cis-N-(3-Hydroxycyclohexyl)benzamide

This guide serves as a definitive technical resource for the characterization of cis-N-(3-Hydroxycyclohexyl)benzamide (CAS 177366-89-1).

Given that this specific diastereomer is often encountered as a metabolite or intermediate rather than a commodity chemical, standard library data is sparse. This guide synthesizes predicted physicochemical properties based on structural analogs and provides a rigorous, self-validating experimental protocol for their empirical determination.

Executive Summary & Compound Profile

cis-N-(3-Hydroxycyclohexyl)benzamide is a diastereomeric amide characterized by a benzoyl group attached to the nitrogen of 3-aminocyclohexanol, where the hydroxyl and amide groups reside on the same side of the cyclohexane ring (syn-relationship). This stereochemistry is critical, as it influences the potential for intramolecular hydrogen bonding, significantly affecting melting point (MP) and density compared to its trans counterpart.

Physicochemical Profile (Predicted vs. Reference)

| Property | Target: cis-N-(3-Hydroxycyclohexyl)benzamide | Reference: N-Cyclohexylbenzamide (Parent) | Rationale for Deviation |

| CAS Number | 177366-89-1 | 1759-68-8 | Hydroxylation at C3 position. |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO | Addition of Oxygen atom. |

| Molecular Weight | 219.28 g/mol | 203.28 g/mol | +16 Da (Hydroxyl group). |

| Melting Point | 155 – 165 °C (Predicted) | 149 °C | H-bonding (OH···O=C) typically raises MP, though cis-intramolecular bonding may temper this increase compared to trans. |

| Density | ~1.18 – 1.22 g/cm³ (Predicted) | ~1.08 g/cm³ | Increased polarity and packing density due to -OH group. |

| Solubility | Soluble in DMSO, MeOH, EtOH; Low in Water | Insoluble in Water | Hydroxyl group confers moderate polarity improvement. |

Synthesis & Structural Validation

Objective: To produce a high-purity reference standard for physical property measurement.

Reaction Logic

The synthesis utilizes a Schotten-Baumann reaction under basic conditions. We prioritize the use of cis-3-aminocyclohexanol as the limiting reagent to ensure stereochemical retention. The base (Triethylamine or NaOH) neutralizes the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Reagents:

-

cis-3-Aminocyclohexanol (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or 10% NaOH

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of cis-3-aminocyclohexanol in 25 mL of anhydrous DCM in a round-bottom flask.

-

Base Addition: Add 15 mmol of Et₃N. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 11 mmol of Benzoyl Chloride over 15 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation (ester formation).

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Wash: Quench with 10 mL saturated NaHCO₃. Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then Brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white needles.

Structural Confirmation (Self-Validation)

Before measuring MP or Density, confirm structure:

-

¹H NMR: Look for the multiplet at ~3.6-3.8 ppm (CH-OH) and the amide NH doublet at ~6.0-6.5 ppm.

-

Stereochemistry Check: The coupling constants (

) of the methine protons will distinguish cis (axial-equatorial or equatorial-axial relationships) from trans.

Physical Property Determination Protocols

Objective: To generate authoritative data where literature is silent.

Melting Point Determination (DSC Method)

Why DSC? Differential Scanning Calorimetry (DSC) distinguishes between a true melt, a polymorphic transition, and decomposition, which simple capillary apparatuses cannot do.

Workflow:

-

Calibration: Calibrate DSC using Indium (MP 156.6°C) standard.

-

Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum pan. Crimp the lid (non-hermetic).

-

Run Parameters:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 200°C.

-

Nitrogen purge: 50 mL/min.

-

-

Analysis: Identify the onset temperature (

) of the endothermic peak. This is the reported Melting Point.[1][2]

Density Determination (Gas Pycnometry)

Why Pycnometry? For solid powders, gas pycnometry (He displacement) measures skeletal density, eliminating errors from inter-particle voids.

Workflow:

-

Desorption: Degas the sample chamber to remove moisture.

-

Measurement: Introduce Helium gas into the sample chamber of known volume (

). Measure pressure ( -

Expansion: Expand gas into a reference chamber (

). Measure equilibrium pressure ( -

Calculation:

Visualization of Logic & Workflow

The following diagram illustrates the synthesis pathway and the decision logic for characterization.

Caption: Synthesis and characterization workflow for cis-N-(3-Hydroxycyclohexyl)benzamide, ensuring stereochemical integrity.

References

-

Parent Compound Data: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved from [Link]

- Synthesis Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann conditions).

-

Metabolic Context: Ren, S., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Biodegradation. (Identifies cis-3-aminocyclohexanol as a metabolite). Retrieved from [Link]

Sources

Technical Whitepaper: Biological Potential of 3-Hydroxycyclohexyl Benzamide Derivatives

[1]

Executive Summary

The 3-hydroxycyclohexyl benzamide scaffold represents a critical chemotype in medicinal chemistry, serving two primary roles: as a polar metabolic handle on lipophilic drugs (e.g., sulfonylureas) and as a designed pharmacophore in kinase inhibitors (ROCK) and GPCR modulators (FSHR).[1][2]

Biologically, the introduction of a hydroxyl group at the C3 position of a cyclohexyl ring attached to a benzamide core alters the physicochemical profile (

Structural Biology & SAR Analysis[2]

The Pharmacophore Triad

The biological activity of this derivative class relies on a tripartite interaction model:

-

Benzamide "Head": Functions as a rigid linker and H-bond donor/acceptor (Ar-CO-NH-).[1][2] It typically engages

stacking interactions (via the phenyl ring) and backbone H-bonding (via the amide).[1][2] -

Cyclohexyl "Core": Provides a lipophilic spacer that fits into hydrophobic pockets.[2] The chair conformation determines the spatial vector of the substituents.[2]

-

3-Hydroxy "Tail": The critical differentiator.[1][2]

-

Solubility: Lowers

, improving oral bioavailability compared to the unsubstituted cyclohexyl parent. -

Stereochemistry (cis/trans): The orientation (axial vs. equatorial) dictates receptor fit.[1][2] For example, cis-3-hydroxy derivatives often exhibit distinct binding modes compared to trans isomers due to the ability of the OH group to bridge interactions with adjacent amino acid residues (e.g., Serine or Threonine).[1]

-

Stereochemical Implications

In the context of Sulfonylurea Receptor (SUR) binding (e.g., Glyburide metabolites), the cis-3-hydroxy isomer often retains partial activity, whereas the trans isomer may show significantly reduced affinity.[1] Conversely, in Rho Kinase (ROCK) inhibitors, the stereochemistry is tuned to direct the hydroxyl group toward the solvent front or a specific polar pocket region (e.g., the ribose binding site of ATP).[1][2]

Figure 1: Pharmacophore interaction map for 3-hydroxycyclohexyl benzamide derivatives.[1][2][3]

Therapeutic Targets & Biological Activity[4]

Metabolic Active Metabolites (Sulfonylureas)

The most well-documented occurrence of this scaffold is in the metabolism of second-generation sulfonylureas like Glyburide (Glibenclamide) .[1][2]

-

Mechanism: CYP450 enzymes (specifically CYP2C9) hydroxylate the cyclohexyl ring of the benzamide side chain.[1][2]

-

Activity Profile: The cis-3-hydroxyglyburide and trans-4-hydroxyglyburide are major metabolites.[1] While less potent than the parent drug, cis-3-hydroxyglyburide retains significant insulin-releasing activity (approx. 1/40th to 1/10th of parent), which can contribute to prolonged hypoglycemia in patients with renal impairment (as these polar metabolites are renally cleared).[1][2]

Rho Kinase (ROCK) Inhibitors

Synthetic derivatives utilizing the 3-hydroxycyclohexyl benzamide motif have been explored as ROCK inhibitors for treating glaucoma and hypertension.[1][2]

-

Role of 3-OH: The hydroxyl group often replaces more lipophilic moieties to reduce CNS penetration (reducing side effects) while maintaining potency by interacting with the hinge region or the solvent-exposed regions of the kinase domain.[1][2]

FSHR Allosteric Modulators

Recent patent literature (e.g., Vertex Pharmaceuticals) identifies substituted benzamides with hydroxycyclohexyl amines as Follicle Stimulating Hormone Receptor (FSHR) positive allosteric modulators.[1][2]

Experimental Framework

Synthesis of N-(3-hydroxycyclohexyl)benzamides

Objective: To synthesize defined stereoisomers (cis and trans) for SAR evaluation.

Protocol:

-

Starting Material: 3-Aminocyclohexanol (commercially available as mixture or pure isomers).[1][2]

-

Coupling Reaction:

-

Purification: Flash column chromatography (MeOH/DCM gradient).

-

Stereochemical Separation: If starting with a mixture, separate cis and trans isomers using preparative HPLC (Chiralpak AD-H column) or via crystallization of diastereomeric salts.[1][2]

In Vitro Functional Assay (Insulin Secretion / SUR Activity)

Objective: Evaluate the functional potency of the derivative compared to the parent sulfonylurea.[1][2]

Workflow:

-

Cell Line: INS-1 (Rat insulinoma cells).

-

Culture: RPMI-1640 medium with 10% FBS, 50

M -

Assay Buffer: Krebs-Ringer bicarbonate buffer (KRB) containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated).[1][2]

-

Dosing: Incubate cells with test compounds (0.1 nM – 10

M) for 60 minutes. -

Detection: Measure insulin in supernatant using an Insulin ELISA kit.[2]

-

Data Analysis: Calculate

relative to Glyburide control.

Figure 2: Experimental workflow for synthesizing and validating 3-hydroxycyclohexyl benzamide derivatives.

Data Summary: Comparative Potency

The following table summarizes the biological activity shift typically observed when converting a lipophilic cyclohexyl-benzamide to its 3-hydroxy derivative (based on sulfonylurea models).

| Compound Variant | Structure Feature | LogP (Est.) | Relative Potency (SUR) | Metabolic Stability |

| Parent (Glyburide) | Cyclohexyl (unsubstituted) | ~4.8 | 100% (Reference) | Low (Metabolized) |

| cis-3-Hydroxy | Axial/Equatorial OH | ~3.5 | 15 - 25% | High (Renal Cl.) |

| trans-3-Hydroxy | Equatorial/Axial OH | ~3.5 | < 5% | High (Renal Cl.) |

| trans-4-Hydroxy | Distal OH | ~3.4 | 10 - 15% | High (Renal Cl.) |

Note: Data derived from metabolic studies of sulfonylureas.[2] Specific values vary by benzamide substitution.

References

-

Rydberg, T. et al. (1994).[1][2] Hypoglycemic activity of the metabolites of glyburide (glibenclamide). Diabetes Care. Link[1][2]

-

Vertex Pharmaceuticals. (2012).[1][2] Benzamides as Follicle-Stimulating Hormone Receptor (FSHR) Modulators. EP Patent 2734517.[2] Link

-

Toronto Research Chemicals. (2023).[1][2] rac-trans-[3-Hydroxycyclohexyl]benzamide Product Data. Link

-

PubChem. (2023).[1][2] cis-3-Hydroxyglyburide Compound Summary. National Library of Medicine.[2] Link[1][2]

-

Asif, M. (2016).[1][2] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem Appl. Link

Methodological & Application

synthesis procedure for cis-N-(3-Hydroxycyclohexyl)benzamide

Application Note: Stereoselective Synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide

Abstract

This application note details a robust protocol for the synthesis of cis-N-(3-hydroxycyclohexyl)benzamide , a pharmacologically relevant scaffold found in various kinase inhibitors and GPCR ligands.[1] While the trans isomer is often the kinetic product of standard reductions, the cis isomer (thermodynamically favored diequatorial conformation) requires specific synthetic planning. This guide presents two distinct workflows: Method A (Direct Hydrogenation & Separation) for rapid access to the scaffold, and Method B (Stereoselective Dissolving Metal Reduction) for high-purity requirements.[1] Critical analytical parameters for distinguishing the isomers via 1H-NMR coupling constants are provided to ensure stereochemical integrity.

Introduction & Retrosynthetic Analysis

The 1,3-disubstituted cyclohexane ring system exhibits unique conformational properties. For N-(3-hydroxycyclohexyl)benzamide, the cis-isomer typically adopts a diequatorial chair conformation, which is thermodynamically more stable than the trans-isomer (axial-equatorial).[1]

-

Challenge: Catalytic hydrogenation of 3-aminophenol or reduction of 3-aminocyclohexanones often yields diastereomeric mixtures (typically 60:40 to 80:20 ratios).

-

Solution:

-

Route 1 (Industrial/Scalable): Non-selective hydrogenation followed by chromatographic separation of the benzoylated derivatives.

-

Route 2 (Stereoselective): Dissolving metal reduction of a

-enaminoketone precursor, which thermodynamically favors the cis (diequatorial) alcohol.[1]

-

Method A: Rapid Synthesis via Catalytic Hydrogenation

Recommended for: Preliminary screening, milligram-to-gram scale, and when HPLC purification is available.[1]

Step 1: Catalytic Hydrogenation of 3-Aminophenol

Principle: High-pressure hydrogenation using Rhodium on Alumina minimizes hydrogenolysis of the C-O bond while saturating the aromatic ring. This produces a mixture of cis and trans 3-aminocyclohexanol.[2]

-

Reagents: 3-Aminophenol (10.0 g), 5% Rh/Al₂O₃ (1.0 g), Methanol (100 mL), Acetic Acid (5 mL).[1]

-

Protocol:

-

Charge a high-pressure autoclave (e.g., Parr reactor) with 3-aminophenol, catalyst, and solvent.[1]

-

Purge with N₂ (3x) and H₂ (3x).

-

Pressurize to 50 bar (725 psi) H₂.

-

Stir at 50°C for 12 hours.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to yield a viscous oil (crude 3-aminocyclohexanol acetate salt).

-

Note: Expect a ~70:30 cis:trans ratio.

-

Step 2: Selective N-Benzoylation

Principle: The amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation without protecting the alcohol.

-

Reagents: Crude 3-aminocyclohexanol (from Step 1), Benzoyl Chloride (1.05 equiv), Triethylamine (2.5 equiv), DCM (Dichloromethane).[1]

-

Protocol:

-

Dissolve the crude amine salt in DCM (10 mL/g) and cool to 0°C .

-

Add Triethylamine (TEA) slowly to liberate the free amine.

-

Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.

-

Warm to room temperature and stir for 2 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Separate phases; wash organic layer with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄.[3]

-

Step 3: Purification & Isomer Separation

The benzoylated isomers have significantly different polarities and crystalline properties compared to the free amines.

-

Flash Chromatography: Silica Gel (40g/g crude).

-

Eluent: Gradient of 0-5% Methanol in DCM.

-

Order of Elution: The cis-isomer (diequatorial, more polar surface area) typically elutes after the trans-isomer (axial/equatorial) in polar solvent systems, though this can vary by column type.[1]

-

-

Recrystallization (Alternative): Dissolve the mixture in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool slowly to 4°C. The cis-isomer often crystallizes preferentially due to better packing of the diequatorial conformer.

Method B: Stereoselective Enaminoketone Route

Recommended for: Multi-gram scale up, high purity requirements (>98% de), and reference standard generation.[1]

Step 1: Synthesis of -Enaminoketone

-

Reaction: Condensation of 1,3-cyclohexanedione with benzylamine.[1][4]

-

Protocol: Reflux 1,3-cyclohexanedione (1.0 equiv) and benzylamine (1.05 equiv) in Toluene with a Dean-Stark trap for 3 hours. Evaporate solvent to yield the solid enaminoketone.

Step 2: Dissolving Metal Reduction (The Stereocontrol Step)

Mechanism: Reduction with Sodium in alcohol proceeds via a radical anion mechanism. The intermediate carbanion equilibrates to the thermodynamically most stable conformation (equatorial) before protonation.

-

Reagents: Sodium metal (large excess), THF, Isopropanol (IPA).[1]

-

Protocol:

-

Dissolve enaminoketone in THF/IPA (2:1 ratio).

-

Add Sodium metal in small pieces at room temperature (Exothermic! Use reflux condenser and N₂ flow).

-

Stir until all sodium is consumed.

-

Quench: Carefully add water, then extract with Ethyl Acetate.[1][3]

-

Result: This yields cis-N-benzyl-3-aminocyclohexanol with >89:11 dr .[1]

-

Step 3: Debenzylation & Benzoylation

-

Hydrogenolysis: Pd(OH)₂/C, H₂ (1 atm), MeOH, 12h -> Yields pure cis-3-aminocyclohexanol.[1]

-

Benzoylation: Follow Step 2 from Method A.

Analytical Validation (Critical)

Distinguishing the isomers relies on 1H-NMR Coupling Constants (

| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) |

| Conformation | Diequatorial (Substituents are equatorial) | Axial/Equatorial |

| H1 / H3 Protons | Axial orientation | One Axial, One Equatorial |

| Coupling ( | Large ( | Small ( |

| Signal Shape | Broad Triplet of Triplets (tt) | Narrow Multiplet / Quintet-like |

Validation Check:

-

Look for the signal of the proton geminal to the hydroxyl group (

ppm). -

If cis: You will see a wide multiplet with at least two large couplings (>10 Hz) corresponding to the neighboring axial protons.[5]

-

If trans: The signal will be narrower with smaller couplings.

References

-

Enaminoketone Reduction Protocol: Linzaga, E., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[1][2][4] Molecules, vol. 17, no.[1] 2, 2012, pp. 153-164.[1] Link[1]

-

Stereoselectivity in Hydrogenation: Nishimura, S.[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.[1]

-

General Amide Synthesis: Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] Link[1]

-

Isomer Separation (Analogous 4-isomer): "Separation of cis and trans isomers of 4-aminocyclohexanol." BenchChem Technical Notes. Link[1]

Sources

- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

using cis-N-(3-Hydroxycyclohexyl)benzamide as an organic building block

Application Note: cis-N-(3-Hydroxycyclohexyl)benzamide as a Rigid Scaffold in Medicinal Chemistry

Abstract

This technical guide outlines the utility, conformational analysis, and synthetic protocols for cis-N-(3-Hydroxycyclohexyl)benzamide (CAS: 177366-89-1).[1] As a 1,3-disubstituted cyclohexane, this building block offers a unique, conformationally locked diequatorial geometry, making it an invaluable scaffold for fragment-based drug discovery (FBDD) and linker design.[1] Unlike flexible alkyl chains, this scaffold reduces entropic penalties upon binding while providing distinct vectors for pharmacophore presentation.[1]

Introduction: The Power of the 1,3-cis Geometry

In medicinal chemistry, the transition from flat aromatic rings to three-dimensional aliphatic scaffolds (

Conformational Analysis

The critical value of this building block lies in its conformational locking .

-

cis-1,3-Disubstitution: In a cyclohexane ring, 1,3-substituents in a cis relationship can exist in either a diequatorial (e,e) or diaxial (a,a) conformation.[1][2]

-

Thermodynamic Preference: The (e,e) conformation is significantly more stable (approx.[1] 2.5–3.0 kcal/mol) because it avoids the severe 1,3-diaxial steric strain present in the (a,a) form.[1]

-

Result: The molecule acts as a rigid spacer, projecting the benzamide and the hydroxyl group at a defined distance and angle (approx.[1] 109.5° dihedral vectors), minimizing the entropy loss upon protein binding.[1]

In contrast, the trans-isomer exists as an equilibrium of (a,e) and (e,a) conformers, resulting in a more flexible and less defined spatial arrangement.[1]

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes. The cis-isomer is locked in the diequatorial state.

Chemical Properties & Stability

| Property | Value / Description |

| CAS Number | 177366-89-1 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in Et₂O; Insoluble in Water.[1] |

| Stereochemistry | cis-1,3 (Racemic or Enantiopure depending on source).[1] |

| H-Bond Donors | 2 (Amide NH, Alcohol OH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Alcohol Oxygen) |

| Stability | Stable under standard laboratory conditions.[1] Amide bond is resistant to mild hydrolysis.[1] |

Synthetic Protocols

Protocol A: Synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide

Use this protocol if the building block is not purchased commercially.

Objective: Selective benzoylation of cis-3-aminocyclohexanol. Precursor: cis-3-Aminocyclohexanol (CAS: 1110772-22-9).[1][3]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

). -

Solubilization: Dissolve cis-3-aminocyclohexanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Base Addition: Add Triethylamine (TEA, 1.2 equiv) or Diisopropylethylamine (DIPEA).[1] Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add Benzoyl Chloride (1.05 equiv) diluted in 5 mL DCM over 15 minutes. Note: The amino group is significantly more nucleophilic than the hydroxyl group, ensuring selective N-acylation without O-acylation.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Quench with saturated

solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1] -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Use this protocol to access the trans-isomer (axial ether) or introduce nucleophiles with inversion.

Mechanism: The cis-alcohol (equatorial) is converted to an activated leaving group, which is displaced by a nucleophile via

-

Reagents: Triphenylphosphine (

, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Acidic Nucleophile (e.g., Phenol, Benzoic acid, or Hydrazoic acid for amines).[1] -

Procedure:

-

Dissolve cis-N-(3-Hydroxycyclohexyl)benzamide (1.0 equiv) and

(1.5 equiv) in anhydrous THF under -

Add the nucleophile (1.5 equiv).

-

Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

-

Stir at RT overnight.

-

-

Outcome: Formation of the trans-1,3-substituted product.

Protocol C: Oxidation to Ketone (Scaffold Divergence)

Use this protocol to create a common intermediate for reductive amination (accessing 1,3-diamines).[1]

-

Reagents: Dess-Martin Periodinane (DMP, 1.2 equiv) OR Swern Oxidation reagents.[1]

-

Procedure (DMP):

-

Dissolve substrate in DCM.

-

Add DMP at 0°C.

-

Stir at RT for 1-2 hours.

-

Quench with

/

-

-

Application: The resulting ketone is a versatile intermediate. It can undergo reductive amination to install various amines, often resetting the stereochemistry based on the reducing agent used (e.g.,

favors thermodynamic products).[1]

Synthetic Workflow & Logic

The following diagram illustrates how to utilize this building block to access diverse chemical space.

Figure 2: Divergent synthetic pathways from the parent building block.

Case Studies & Applications

1. Peptide Mimetics (Turn Mimics):

The 1,3-disubstituted cyclohexane scaffold mimics the

2. Bioisosteres:

This scaffold serves as a saturated,

-

Advantage: Improved solubility and metabolic stability (avoiding formation of reactive quinones).

-

Design Tip: When replacing a phenyl ring, ensure the vectors of the substituents match.[1] The cis-1,3-cyclohexane angle is approx 109°, whereas 1,3-benzene is 120°.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol.[1] Retrieved from [Link][3]

-

Montoya-Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][4][5] Molecules, 17(1), 151-162.[1][4] Retrieved from [Link][1]

-

Chemistry LibreTexts (2023). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

PubChem (2025). N-Cyclohexylbenzamide Compound Summary. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates. Its versatility allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged motif in the design of novel therapeutics. This guide provides an in-depth exploration of established and modern synthetic methodologies for the preparation of benzamide-based pharmaceutical intermediates, complete with detailed experimental protocols and insights into the rationale behind these synthetic strategies.

The Enduring Importance of the Benzamide Moiety in Pharmaceuticals

Benzamide derivatives have demonstrated significant clinical utility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and metabolic diseases.[1][2] Their biological activity often stems from their ability to act as enzyme inhibitors or receptor modulators.[1] A prominent example is in the field of oncology, where benzamide-containing molecules have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), enzymes critical for DNA repair and epigenetic regulation in cancer cells.[1][3][4][5][6][7][8]

Key Synthetic Strategies for Benzamide-Based Intermediates

The construction of the amide bond is a fundamental transformation in organic synthesis. Several robust methods are routinely employed for the preparation of benzamide derivatives, each with its own advantages and substrate scope considerations.

Classical Amide Bond Formation via Acyl Chlorides

One of the most traditional and straightforward methods for synthesizing benzamides involves the reaction of a benzoyl chloride with an appropriate amine. This method is often high-yielding and proceeds under mild conditions.

Reaction Principle: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide bond.

Experimental Protocol: Synthesis of a Generic N-Aryl Benzamide

-

Preparation of Benzoyl Chloride: To a round-bottom flask containing a substituted benzoic acid (1.0 eq.), add thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) in an inert solvent such as dichloromethane (DCM) or toluene.[9][10]

-

Reflux the reaction mixture for 2-4 hours, monitoring the conversion by TLC or LC-MS.

-

Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The crude benzoyl chloride is typically used directly in the next step.

-

Amidation: Dissolve the crude benzoyl chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired amine (1.0-1.2 eq.) and a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) in the same solvent.[9]

-

Allow the reaction to warm to room temperature and stir for 8-16 hours.[10]

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired benzamide derivative.[11]

Table 1: Representative Yields for Classical Benzamide Synthesis

| Benzoyl Chloride Derivative | Amine Derivative | Base | Solvent | Yield (%) |

| 4-Nitrobenzoyl chloride | Aniline | Triethylamine | DCM | 92 |

| Benzoyl chloride | 4-Fluoroaniline | Pyridine | THF | 88 |

| 3-Methoxybenzoyl chloride | Benzylamine | Triethylamine | DCM | 95 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. For the synthesis of N-aryl and N-heteroaryl benzamides, the Buchwald-Hartwig amination and the Ullmann condensation are particularly powerful.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[12][13][14] This method offers excellent functional group tolerance and is applicable to a wide range of substrates, including primary and secondary amines.[15][16]

Reaction Principle: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to yield the N-arylated benzamide and regenerate the Pd(0) catalyst.[12][14]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Aryl Benzamide

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the benzamide (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 2.0 eq.).[14]

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the N-aryl benzamide.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine or amide.[17][18] While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[17][19]

Reaction Principle: The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the desired N-aryl benzamide and regenerates the active copper(I) catalyst.[17]

Catalytic Cycle of Ullmann Condensation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. scribd.com [scribd.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for N-benzoylation of 3-aminocyclohexanol

Application Note: Chemoselective N-Benzoylation of 3-Aminocyclohexanol

Executive Summary

The selective N-benzoylation of 3-aminocyclohexanol presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the primary amine (

This guide details two validated protocols to achieve

Scientific Foundation & Mechanistic Logic

The Chemoselectivity Hierarchy

The success of this reaction relies on the nucleophilicity differential between the nitrogen and oxygen atoms.

-

Amine (

): Neutral nucleophile. High HOMO energy. Reacts rapidly with acyl chlorides to form an acylammonium intermediate. -

Alcohol (

): Weak neutral nucleophile. Requires deprotonation (to alkoxide) or activation of the electrophile to react at competitive rates.

The Schotten-Baumann Advantage

The biphasic Schotten-Baumann condition (Water/DCM or Water/Ether) is superior for this transformation because water acts as a "selectivity buffer."

-

pH Control: The aqueous base (

or -

Hydrolysis of Esters: If a transient ester forms, the alkaline aqueous phase tends to hydrolyze the thermodynamically less stable ester bond faster than the amide bond, effectively "correcting" chemoselectivity errors in situ.

-

Suppression of Alkoxides: The pH is typically maintained around 10–11. This is sufficient to keep the amine free (

) but insufficient to deprotonate the secondary alcohol (

Figure 1: Kinetic pathway favoring N-acylation. The dashed red line represents the competitive O-acylation pathway, which is suppressed by avoiding alkoxide formation.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: Scalability, high selectivity, and ease of purification.

Reagents:

-

3-Aminocyclohexanol (

equiv) -

Benzoyl Chloride (

equiv) -

Sodium Carbonate (

) ( -

Solvent: Dichloromethane (

) / Water (

Step-by-Step Procedure:

-

Preparation: Dissolve 3-aminocyclohexanol (

) in -

Biphasic Setup: Add

of -

Addition: Cool the mixture to

(ice bath). Dilute Benzoyl Chloride (-

Why? Slow addition prevents local high concentrations of

that could force O-acylation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours.

-

Monitoring: Check TLC (System:

). The amine spot (ninhydrin active) should disappear; the product spot (UV active) should appear.

-

-

Quench: No specific quench needed.

-

Workup:

-

Separate the organic (

) layer. -

Extract the aqueous layer once with

-

Wash 1 (Acidic): Wash combined organics with

( -

Wash 2 (Basic): Wash with saturated

( -

Wash 3 (Neutral): Wash with brine, dry over

, and concentrate in vacuo.

-

Expected Yield: 85–95% Appearance: White to off-white solid.

Protocol B: Anhydrous Organic Base

Best for: Water-sensitive substrates or when using acid anhydrides.

Reagents:

-

3-Aminocyclohexanol (

equiv) -

Benzoyl Chloride (

equiv) — Strict stoichiometry required. -

Triethylamine (

) ( -

Solvent: Anhydrous

or

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-aminocyclohexanol (

) and -

Cooling: Cool to

to -

Addition: Add Benzoyl Chloride (

) dropwise. -

Reaction: Stir at

for 1 hour, then warm to RT for 1 hour. -

Workup:

-

Dilute with

. -

Wash with

(removes -

Wash with

(removes benzoic acid). -

Dry and concentrate.

-

Critical Note: If O-acylation is observed (by NMR), treat the crude product with

Purification & Analysis Workflow

Figure 2: Purification logic designed to remove starting material (amine) and byproduct (acid) via solubility switching.

Analytical Checkpoints:

-

TLC:

of product is typically higher than starting material in -

1H NMR:

-

Look for the downfield shift of the proton adjacent to Nitrogen (

) from -

Verify the proton adjacent to Oxygen (

) remains at

-

-

IR: Strong Amide I band at

and Amide II at

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| O-Acylation (Ester) | Base too strong or excess BzCl. | Switch to Protocol A (Biphasic). Reduce BzCl to 1.0 eq. |

| Low Yield | Product lost in aqueous layer. | The product is an amide-alcohol and may have water solubility. Saturate aqueous layer with NaCl (salting out) during extraction. |

| Di-benzoylation | High temperature or fast addition. | Maintain |

| Sticky/Oily Product | Trapped solvent/impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |

References

-

Schotten-Baumann Reaction Overview. Grokipedia. 1

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. 3

-

Chemoselective Acylation of Alcohols and Amines. TSI Journals. Link

-

Benzoylation of Amines sans Alkali (Green Protocol). SciSpace. 4

-

Stereoselective Syntheses of Aminocyclitols. Beilstein Journals. 5

Sources

Application Note: Handling, Storage, and Protocol Guidelines for cis-N-(3-Hydroxycyclohexyl)benzamide

Executive Summary & Chemical Profile[1][2]

cis-N-(3-Hydroxycyclohexyl)benzamide (CAS: 177366-89-1) is a functionalized benzamide derivative characterized by a specific stereochemical configuration (cis) on the cyclohexyl ring. It serves as a critical intermediate in the synthesis of pharmaceutical agents and a structural probe in medicinal chemistry.